molecular formula C11H11Br2NO B3121913 (3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone CAS No. 296893-17-9

(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B3121913
CAS No.: 296893-17-9
M. Wt: 333.02 g/mol
InChI Key: UISWSPSAAVNZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone (CAS 296893-17-9) is a brominated aromatic ketone with the molecular formula C₁₁H₁₁Br₂NO and a molecular weight of 333.02 g/mol . This compound serves as a versatile heterocyclic building block in scientific research, particularly in the fields of medicinal chemistry and drug discovery . Its structure features a pyrrolidine ring linked via a ketone group to a 3,5-dibromophenyl moiety, which enhances its lipophilicity and influences its interactions with biological targets . In research applications, this compound is valued as a synthetic intermediate for the construction of more complex molecules . Its bromine atoms are reactive sites for further functionalization through cross-coupling reactions, such as Suzuki coupling, enabling the exploration of structure-activity relationships . Preliminary studies on compounds with similar structures suggest potential pharmacological properties, including antimicrobial, neuroactive, and antitumor activities , making it a candidate for the development of novel therapeutic agents . The mechanism of action for research analogues is often associated with interactions with biological targets through its carbonyl group and bromine atoms, which can form hydrogen bonds and halogen bonds, respectively . The typical synthesis involves the reaction of 3,5-dibromobenzoyl chloride with pyrrolidine in the presence of a base like triethylamine . The structural integrity of the compound can be confirmed by spectroscopic techniques; ¹H/¹³C NMR spectroscopy resolves aromatic protons and pyrrolidine signals, while IR spectroscopy confirms the ketone C=O stretching vibration . Handling and Safety: This product is classified as an irritant . It is for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Properties

IUPAC Name

(3,5-dibromophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2NO/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISWSPSAAVNZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3,5-dibromobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing safety measures to handle the brominated intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form N-oxides.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Reduction: The major product is (3,5-Dibromophenyl)(pyrrolidin-1-yl)methanol.

    Oxidation: The major product is the N-oxide derivative of this compound.

Scientific Research Applications

(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone is not well-documented. it is likely to interact with biological targets through its carbonyl group and bromine atoms, which can form hydrogen bonds and halogen bonds, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Bromine vs. Methyl/Fluorine: Bromine in the target compound increases molecular weight and lipophilicity compared to methyl (C₁₂H₁₅NO) or fluorine (C₁₃H₁₁F₂N₃O) analogs. Bromine’s electron-withdrawing nature may reduce electron density on the phenyl ring, altering reactivity in electrophilic substitutions .

Heterocyclic Variations :

  • Pyrrolidine vs. Pyrazole : Pyrrolidine’s saturated amine enables hydrogen bonding, while pyrazole’s aromaticity (e.g., C₁₈H₂₃N₂O) facilitates π-π stacking. Pyrazole derivatives are common in agrochemicals (e.g., C₁₂H₁₀BrF₂N₂O) due to stability under physiological conditions .

Applications: The dimethylphenyl analog (C₁₂H₁₅NO) is utilized in ruthenium-catalyzed C−H functionalization, whereas brominated derivatives like the target compound may face steric challenges in similar reactions . Fluorinated and triazole-containing analogs (C₁₃H₁₁F₂N₃O) are explored as kinase inhibitors, highlighting the role of halogen and heterocycle choice in drug design .

Biological Activity

(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound consists of a dibromophenyl ring and a pyrrolidinyl moiety attached to a ketone functional group. The presence of bromine atoms enhances its lipophilicity, which may influence its interaction with biological targets. Understanding these interactions is crucial for assessing the compound's therapeutic potential.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit significant pharmacological properties. However, detailed bioassays are necessary to establish its specific therapeutic effects and safety profile. The following areas are of particular interest:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties, suggesting potential efficacy against various pathogens.
  • Neuroactive Effects : Given the presence of the pyrrolidine ring, there is potential for neuroactive effects, which could be explored in the context of neurological disorders.
  • Antitumor Activity : Structural analogs have demonstrated anticancer properties, indicating that further investigation into this compound's activity against cancer cells may be warranted.

Synthesis Methods

Various synthetic routes can be employed to produce this compound. These methods highlight the versatility of organic synthesis techniques in generating complex molecules:

  • Direct Bromination : Bromination of phenolic precursors followed by condensation with pyrrolidine.
  • Amide Formation : Utilizing activated carboxylic acids or their derivatives in the presence of pyrrolidine.
  • Rearrangement Reactions : Employing rearrangement techniques to modify existing compounds into the desired structure.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(2,4-Dichlorophenyl)(pyrrolidin-1-yl)methanoneDichlorinated phenyl ringAntimicrobial properties
(4-Bromophenyl)(piperidin-1-yl)methanoneBrominated phenyl ring; piperidine moietyNeuroactive effects
(3-Nitrophenyl)(morpholin-4-yl)methanoneNitro-substituted phenyl; morpholineAntitumor activity

The unique bromination pattern and the presence of the pyrrolidine ring in this compound may contribute to distinct biological activities compared to these analogs.

Case Studies and Research Findings

Research into the biological activity of related compounds provides insights into potential applications:

  • Antimicrobial Studies : A study on 3-phenyl derivatives showed that certain modifications led to enhanced activity against Candida species, indicating that similar modifications might improve the efficacy of this compound against fungal infections .
  • Neuropharmacological Research : Investigations into pyrrolidine-containing compounds have shown neuroprotective effects in animal models, suggesting that this compound could have similar benefits .
  • Antitumor Activity : Compounds with analogous structures have demonstrated significant cytotoxicity against various cancer cell lines, prompting further exploration into the anticancer potential of this compound .

Q & A

Q. What synthetic methodologies are effective for preparing (3,5-dibromophenyl)(pyrrolidin-1-yl)methanone?

A multi-component reaction approach is commonly employed, utilizing aryl halides, pyrrolidine derivatives, and carbonyl precursors. For example, cyanocuprate-mediated coupling or palladium-catalyzed cross-coupling can introduce the 3,5-dibromophenyl moiety. Post-synthesis, purification via silica gel chromatography (hexanes/EtOAc gradients) ensures product isolation . Key steps include monitoring intermediates by TLC and optimizing reaction temperatures (e.g., 80–150°C) to suppress side reactions .

Q. How can spectroscopic techniques confirm the compound’s structural integrity?

1H/13C NMR resolves aromatic protons (δ ~7.2–7.8 ppm for dibromophenyl) and pyrrolidine signals (δ ~1.8–3.5 ppm). HRMS validates molecular weight (e.g., [M+H]+ calculated for C11H10Br2N2O: 368.92). IR spectroscopy confirms ketone C=O stretching (~1650–1700 cm⁻¹). Tabulated data for analogous compounds show consistency in spectral benchmarks :

PropertyExample Value (Analog)Method
Melting Point>250°C (decomp.)DSC
1H NMR (δ, ppm)7.65 (s, 3H, Ar-H)400 MHz, DMSO
HRMS (m/z)369.91 [M+H]+ESI-QTOF

Q. What precautions are required for handling air-sensitive intermediates during synthesis?

Use Schlenk lines or gloveboxes under inert gas (N2/Ar) for moisture-sensitive steps (e.g., boronic acid couplings). Quenching reactive intermediates (e.g., Grignard reagents) with saturated NH4Cl minimizes decomposition. Store products in amber vials at –20°C to prevent bromine-mediated degradation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths/angles (e.g., C=O: ~1.21 Å, C-Br: ~1.89 Å). For twinned crystals, SHELXD or SHELXE resolves phase problems. Supplementary CIF files should include displacement parameters and hydrogen bonding networks . Example dihedral angles for related compounds:

  • O2—C18—C19—C20: −103.7°
  • N3—C18—C19—C24: −107.0°

Q. How to analyze diastereomeric ratios (dr) in synthetic products?

Chiral HPLC (e.g., Chiralpak AD-H column) or 1H NMR integration of non-equivalent protons quantifies dr. For example, a 6:1 dr was resolved using hexanes/EtOAc (1:1) eluent, with distinct splitting patterns for diastereomers at δ ~4.2–4.5 ppm (cyclopropyl-CH) .

Q. What strategies optimize reaction yields in multi-component systems?

  • Catalyst screening : Pd(PPh3)4 enhances Suzuki-Miyaura coupling efficiency for aryl boronic acids.
  • Solvent selection : Toluene/EtOH/H2O mixtures (3:1:1) improve solubility of polar intermediates.
  • Temperature control : Stepwise heating (90°C → 105°C) prevents premature cyclization .

Q. How to design structure-activity relationship (SAR) studies for bioactivity screening?

  • Substituent variation : Replace pyrrolidine with morpholine or piperidine to assess steric effects.
  • Electrophilic tuning : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to modulate reactivity.
  • In vitro assays : Use fluorescence polarization or SPR to measure binding affinity against target proteins (e.g., kinases) .

Q. How to address contradictions in computational vs. experimental molecular geometry?

Compare DFT-optimized structures (B3LYP/6-31G*) with SCXRD data. Discrepancies in torsional angles (e.g., aryl-pyrrolidine dihedrals) may arise from crystal packing forces. Use Mercury software to overlay models and quantify RMSD values .

Methodological Notes

  • Crystallography : Deposit raw data in the Cambridge Structural Database (CSD) for peer validation .
  • Spectral interpretation : Reference deuterated solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) for internal calibration .
  • Reaction troubleshooting : LC-MS traces identify byproducts (e.g., debrominated species), guiding additive optimization (e.g., K2CO3 for acid scavenging) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.